AF568 Alkyne 5-Isomer: A Technical Guide for Advanced Biomolecular Labeling
AF568 Alkyne 5-Isomer: A Technical Guide for Advanced Biomolecular Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF568 alkyne, 5-isomer, is a bright, orange-fluorescent dye equipped with a terminal alkyne group. This functional group makes it a prime tool for "click chemistry," a method for specifically and efficiently labeling biomolecules.[1][2] This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols related to AF568 alkyne 5-isomer, a derivative of the Alexa Fluor 568 dye.[3][4] Its high photochemical stability, brightness, and water solubility make it an excellent choice for a variety of applications in fluorescence microscopy, flow cytometry, and other visualization techniques.[5][6] The fluorescence of AF568 is largely insensitive to pH variations between 4 and 10, ensuring stable signal generation in diverse experimental conditions.[3][6]
Core Chemical and Physical Properties
The key characteristics of AF568 alkyne 5-isomer are summarized in the table below. These properties are crucial for designing and troubleshooting experiments involving this fluorophore. Data from various suppliers are presented for a comprehensive overview.
| Property | Value (from various sources) | Reference(s) |
| Excitation Maximum (λex) | 572 nm, 578 nm | [4][5] |
| Emission Maximum (λem) | 598 nm, 602 nm | [4][5] |
| Molar Extinction Coefficient | ~88,000 - 94,238 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield | ~0.912 | [5] |
| Molecular Formula | C₃₆H₃₁N₃K₂O₁₀S₂ | [5] |
| Molecular Weight | ~731.39 - 807.97 g/mol | [3][4][5] |
| Appearance | Violet or Red solid powder | [4][5] |
| Solubility | Good solubility in water, DMSO, and DMF | [4][5] |
| Purity | >95% (as determined by ¹H NMR and HPLC-MS) | [4][5] |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
AF568 alkyne 5-isomer is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1][2] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][7] This specificity allows for the precise labeling of target molecules within complex biological systems.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Experimental Protocols
The following section outlines a generalized protocol for labeling azide-modified biomolecules with AF568 alkyne 5-isomer. This protocol can be adapted for various biomolecules, including proteins, nucleic acids, and lipids.
General Protocol for Labeling Biomolecules
This protocol is a general guideline and may require optimization based on the specific biomolecule and experimental setup.
Materials:
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AF568 alkyne 5-isomer
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Azide-modified biomolecule
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Copper(II) sulfate (CuSO₄)
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Reducing agent (e.g., Sodium Ascorbate, THPTA)
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Copper-chelating ligand (e.g., TBTA) for in vivo applications to protect cells from copper toxicity
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Reaction buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
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Solvents (e.g., DMSO, DMF) for dissolving reagents
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Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of AF568 alkyne 5-isomer in anhydrous DMSO or DMF.
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Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.
-
Prepare stock solutions of copper(II) sulfate and the reducing agent in water. If using a ligand, prepare a stock solution of the ligand in DMSO.
-
-
Click Reaction:
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In a microcentrifuge tube, combine the azide-modified biomolecule with the AF568 alkyne stock solution.
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Add the copper(II) sulfate solution to the mixture.
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Initiate the reaction by adding the reducing agent. If using a ligand, pre-mix the copper(II) sulfate and ligand before adding to the reaction.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
-
Purification:
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Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or precipitation. The choice of purification method will depend on the properties of the labeled biomolecule.
-
-
Characterization:
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Determine the degree of labeling by measuring the absorbance of the purified conjugate at the excitation maximum of AF568 (~572 nm) and at 280 nm for the protein concentration.
-
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
